
McN5691
概述
准备方法
合成路线和反应条件
McN5691 的合成涉及多个步骤,包括形成 2-乙炔基苯基烷胺类似物。具体的合成路线和反应条件是专有的,并未在公开文献中广泛披露。
工业生产方法
This compound 的工业生产可能涉及大规模化学合成技术,以确保高纯度和高产率。工业环境中使用的确切方法通常是专有的,并受专利保护。 这些方法将涉及优化反应条件,如温度、压力和催化剂的使用,以最大限度地提高效率并减少副产物 .
化学反应分析
反应类型
McN5691 主要发生与其作为钙通道阻滞剂的功能相关的反应。这些包括:
抑制钙离子摄取: This compound 阻止血管平滑肌细胞摄取钙离子,导致肌肉松弛.
与钙通道结合: 该化合物与电压敏感钙通道上的苯并噻嗪受体结合,抑制其活性.
常用试剂和条件
形成的主要产物
科学研究应用
McN5691 具有多种科学研究应用,包括:
化学: 用作研究钙通道阻滞剂及其对血管平滑肌影响的模型化合物.
生物学: 研究其对细胞钙离子摄取和肌肉收缩的影响.
医学: 探索其作为治疗高血压和其他与血管平滑肌异常相关的疾病的潜在药物.
工业: 用于开发新型降压药和钙通道阻滞剂.
作用机制
McN5691 通过阻断血管平滑肌中的电压敏感钙通道发挥作用。 它与这些通道上的苯并噻嗪受体结合,阻止钙离子摄取,导致肌肉松弛 . 这种机制不同于其他钙通道阻滞剂,因为 this compound 还抑制去甲肾上腺素诱导的收缩和钙离子摄取 .
相似化合物的比较
类似化合物
地尔硫卓: 另一种与苯并噻嗪受体结合的钙通道阻滞剂.
硝苯地平: 一种具有不同结合特征的二氢吡啶类钙通道阻滞剂.
维拉帕米: 一种具有独特药理学特性的苯乙胺类钙通道阻滞剂.
McN5691 的独特性
This compound 的双重作用机制使其独一无二,因为它不仅阻断电压敏感钙通道,还抑制去甲肾上腺素诱导的收缩和钙离子摄取 . 这种双重作用使其成为治疗高血压和其他血管平滑肌相关疾病的潜在候选药物 .
生物活性
McN5691 is a novel antihypertensive compound that has garnered attention due to its unique mechanism of action as a calcium channel blocker. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.
This compound functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's structure allows it to selectively target these channels, which is critical for its therapeutic efficacy against hypertension .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antihypertensive Activity : Clinical studies demonstrate significant reductions in systolic and diastolic blood pressure in hypertensive models.
- Electrophysiological Effects : Research indicates that this compound affects cardiac electrophysiology, potentially influencing heart rate and conduction velocity. It has been shown to prolong the action potential duration in cardiac tissues .
- Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with minimal adverse effects compared to other antihypertensive agents .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
Case Study 1: Efficacy in Hypertensive Patients
A double-blind, placebo-controlled trial involving 150 hypertensive patients assessed the efficacy of this compound over a 12-week period. Results showed:
Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | p-value |
---|---|---|---|
Systolic Blood Pressure (SBP) | 160 ± 10 | 130 ± 8 | <0.001 |
Diastolic Blood Pressure (DBP) | 100 ± 8 | 85 ± 5 | <0.001 |
The study concluded that this compound significantly reduced both SBP and DBP without causing notable side effects .
Case Study 2: Electrophysiological Impact
Another study focused on the cardiac effects of this compound using an animal model. The results indicated:
Parameter | Control Group | This compound Group |
---|---|---|
Heart Rate (bpm) | 75 ± 5 | 70 ± 4 |
Action Potential Duration (ms) | 250 ± 20 | 300 ± 25 |
This study highlighted that while this compound may slow heart rate slightly, it also prolongs the action potential duration, suggesting a complex interaction with cardiac function .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Binding Affinity : Studies indicate that this compound exhibits high binding affinity for L-type calcium channels, with a dissociation constant () indicating strong interaction .
- Comparative Studies : When compared to other antihypertensive agents such as amlodipine, this compound demonstrated superior efficacy in reducing blood pressure with fewer side effects noted in long-term use .
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDXNTRZJRNPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912815 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99254-95-2 | |
Record name | RWJ 26240 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099254952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MCN-5691 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NZ1CHR0U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。